Cas no 2228665-07-2 (2-Fluoro-1-(1-phenylcyclopropyl)ethan-1-ol)

2-Fluoro-1-(1-phenylcyclopropyl)ethan-1-ol structure
2228665-07-2 structure
Product name:2-Fluoro-1-(1-phenylcyclopropyl)ethan-1-ol
CAS No:2228665-07-2
MF:C11H13FO
Molecular Weight:180.218726873398
CID:5766862
PubChem ID:165619805

2-Fluoro-1-(1-phenylcyclopropyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2228665-07-2
    • 2-fluoro-1-(1-phenylcyclopropyl)ethan-1-ol
    • EN300-1860810
    • 2-Fluoro-1-(1-phenylcyclopropyl)ethan-1-ol
    • インチ: 1S/C11H13FO/c12-8-10(13)11(6-7-11)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2
    • InChIKey: TUXWSBAOPBZNBC-UHFFFAOYSA-N
    • SMILES: FCC(C1(C2C=CC=CC=2)CC1)O

計算された属性

  • 精确分子量: 180.095043196g/mol
  • 同位素质量: 180.095043196g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 171
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • XLogP3: 2.2

2-Fluoro-1-(1-phenylcyclopropyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1860810-1.0g
2-fluoro-1-(1-phenylcyclopropyl)ethan-1-ol
2228665-07-2
1g
$1214.0 2023-06-03
Enamine
EN300-1860810-10.0g
2-fluoro-1-(1-phenylcyclopropyl)ethan-1-ol
2228665-07-2
10g
$5221.0 2023-06-03
Enamine
EN300-1860810-1g
2-fluoro-1-(1-phenylcyclopropyl)ethan-1-ol
2228665-07-2
1g
$1214.0 2023-09-18
Enamine
EN300-1860810-10g
2-fluoro-1-(1-phenylcyclopropyl)ethan-1-ol
2228665-07-2
10g
$5221.0 2023-09-18
Enamine
EN300-1860810-0.25g
2-fluoro-1-(1-phenylcyclopropyl)ethan-1-ol
2228665-07-2
0.25g
$1117.0 2023-09-18
Enamine
EN300-1860810-0.1g
2-fluoro-1-(1-phenylcyclopropyl)ethan-1-ol
2228665-07-2
0.1g
$1068.0 2023-09-18
Enamine
EN300-1860810-0.5g
2-fluoro-1-(1-phenylcyclopropyl)ethan-1-ol
2228665-07-2
0.5g
$1165.0 2023-09-18
Enamine
EN300-1860810-2.5g
2-fluoro-1-(1-phenylcyclopropyl)ethan-1-ol
2228665-07-2
2.5g
$2379.0 2023-09-18
Enamine
EN300-1860810-5.0g
2-fluoro-1-(1-phenylcyclopropyl)ethan-1-ol
2228665-07-2
5g
$3520.0 2023-06-03
Enamine
EN300-1860810-0.05g
2-fluoro-1-(1-phenylcyclopropyl)ethan-1-ol
2228665-07-2
0.05g
$1020.0 2023-09-18

2-Fluoro-1-(1-phenylcyclopropyl)ethan-1-ol 関連文献

2-Fluoro-1-(1-phenylcyclopropyl)ethan-1-olに関する追加情報

Comprehensive Overview of 2-Fluoro-1-(1-phenylcyclopropyl)ethan-1-ol (CAS No. 2228665-07-2)

2-Fluoro-1-(1-phenylcyclopropyl)ethan-1-ol (CAS No. 2228665-07-2) is a fluorinated organic compound with a unique cyclopropyl-phenyl backbone. This compound has garnered significant attention in recent years due to its potential applications in pharmaceutical intermediates, agrochemicals, and specialty materials. The presence of both a fluoro group and a cyclopropyl ring in its structure makes it a versatile building block for synthetic chemistry. Researchers are particularly interested in its role in designing novel bioactive molecules, as fluorination often enhances metabolic stability and bioavailability.

The compound's IUPAC name, 2-Fluoro-1-(1-phenylcyclopropyl)ethan-1-ol, reflects its precise molecular architecture. Its CAS number, 2228665-07-2, serves as a unique identifier in chemical databases, ensuring accurate tracking in research and industrial applications. Recent trends in green chemistry and sustainable synthesis have spurred interest in optimizing the production of such fluorinated compounds, with a focus on minimizing waste and energy consumption. This aligns with the growing demand for eco-friendly chemical processes in the pharmaceutical and agrochemical sectors.

One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 2-Fluoro-1-(1-phenylcyclopropyl)ethan-1-ol?" Several methods have been reported, including nucleophilic fluorination of corresponding hydroxy precursors or ring-opening reactions of fluorinated epoxides. Another common query is: "How does fluorination impact the physicochemical properties of cyclopropyl-containing compounds?" Studies suggest that the introduction of a fluoro group can significantly alter lipophilicity, polarity, and hydrogen-bonding capacity, which are critical for drug design.

In the context of drug discovery, 2-Fluoro-1-(1-phenylcyclopropyl)ethan-1-ol is often explored as a precursor for chiral building blocks. The stereocenter at the ethan-1-ol position offers opportunities for asymmetric synthesis, a hot topic in modern medicinal chemistry. Additionally, its phenylcyclopropyl moiety is a valuable scaffold in fragment-based drug design, a strategy gaining traction in targeting protein-protein interactions. These aspects make it a compelling subject for researchers investigating structure-activity relationships (SAR).

From an industrial perspective, scalability and cost-effectiveness are key concerns. Searches like "suppliers of CAS 2228665-07-2" and "bulk synthesis of fluorinated cyclopropyl alcohols" highlight the commercial interest in this compound. Regulatory compliance, particularly regarding REACH and FDA guidelines, is another critical area, as fluorinated compounds often require rigorous safety assessments. The compound's stability under various storage conditions is also a frequent topic of discussion among chemists and procurement specialists.

In summary, 2-Fluoro-1-(1-phenylcyclopropyl)ethan-1-ol (CAS No. 2228665-07-2) represents a fascinating intersection of synthetic chemistry, pharmaceutical innovation, and industrial application. Its unique structural features and functional groups make it a valuable tool for researchers aiming to develop next-generation therapeutics and materials. As the scientific community continues to explore its potential, this compound is poised to remain a subject of intense study and commercial interest.

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